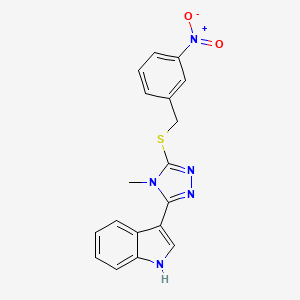

3-(4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

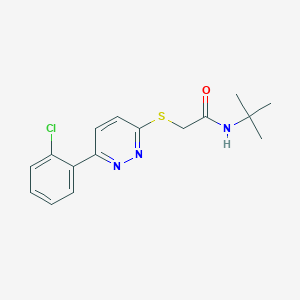

The compound “3-(4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains several functional groups, including a triazole ring, a thioether linkage, a nitrobenzyl group, and an indole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the triazole ring, thioether linkage, nitrobenzyl group, and indole ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, the thioether linkage could be susceptible to oxidation, and the nitro group in the nitrobenzyl moiety could participate in reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar nitro group and the aromatic indole and triazole rings could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the compound’s ability to inhibit microbial growth. While specific studies are scarce, analysis of structure-activity relationships (SAR) suggests that modifications in the position of functional groups, such as the hydroxyl group, may impact antimicrobial efficacy .

- The presence of the thiazolidinone ring in related compounds has been associated with enhanced anti-inflammatory and analgesic activity. Further exploration of this aspect could reveal potential therapeutic applications .

- The compound’s redox potential and impact on cell viability have been studied using the MTT assay. Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan, allowing researchers to assess viability .

- The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional arrangement. The monoclinic crystal system and atomic coordinates have been characterized .

- Researchers have synthesized derivatives of this compound to explore variations in biological activity. For example, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been investigated .

Antimicrobial Activity

Anti-Inflammatory and Analgesic Properties

Cell Viability Assessment (MTT Assay)

Crystallography and Structural Studies

Synthesis of Derivatives

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit diverse biological activities .

Mode of Action

It can be inferred that the compound interacts with its targets through the 1,2,4-triazole nucleus, which is a common feature in many biologically active compounds .

Biochemical Pathways

Compounds with a 1,2,4-triazole nucleus are known to interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Compounds with a similar structure have been reported to exhibit various biological activities, including antimicrobial activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-8-3-2-7-14(15)16)20-21-18(22)26-11-12-5-4-6-13(9-12)23(24)25/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYQYDAKANVQFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2459532.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)

![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)

![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2459537.png)

![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)

![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-cyano-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2459542.png)

![methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2459544.png)